Ethyl 4-chloro-3-cyanophenylcarbamate

Description

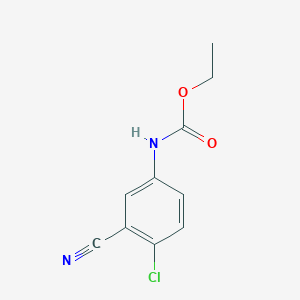

Ethyl 4-chloro-3-cyanophenylcarbamate is a synthetic carbamate derivative characterized by a phenyl ring substituted with a chlorine atom at the para position (C4) and a cyano group at the meta position (C3). Carbamates are widely studied for their applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents. The chlorine and cyano substituents enhance electronic effects, influencing reactivity, solubility, and interactions with biological targets.

Properties

Molecular Formula |

C10H9ClN2O2 |

|---|---|

Molecular Weight |

224.64 g/mol |

IUPAC Name |

ethyl N-(4-chloro-3-cyanophenyl)carbamate |

InChI |

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)13-8-3-4-9(11)7(5-8)6-12/h3-5H,2H2,1H3,(H,13,14) |

InChI Key |

PIOMNRGYZKEWLD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=CC(=C(C=C1)Cl)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

Key structural analogs include:

- Ethyl 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates (4a–i): These compounds feature a chlorine at C4 and a carbamoyl group at C2 linked to a 3-chlorophenylamine moiety. Synthesized by Ferriz et al., they exhibit antifungal activity, with lipophilicity (log k) determined via HPLC .

- Ethyl 4-chloro-3-trifluoromethylcarbanilate: This analog replaces the cyano group with a trifluoromethyl (CF₃) group at C3. It is listed as a Sorafenib-related compound in chemical directories .

- Ethyl 4-cyanobenzoate (from Biopharmacule catalog): While lacking the carbamate group, this compound highlights the impact of a para-chloro and meta-cyano substitution pattern on electronic properties and solubility .

Physicochemical Properties

Lipophilicity (log k) and molecular weight are critical determinants of bioavailability:

*Molecular weights calculated using standard atomic masses.

- Positional Effects: The meta-cyano group in the target compound vs. the ortho-carbamoyl group in 4a alters steric and electronic interactions.

- Lipophilicity: The inferred log k of ~2.1 for Ethyl 4-chloro-3-cyanophenylcarbamate suggests moderate lipophilicity, lower than Compound 4a (log k = 3.8) due to the absence of a bulky carbamoyl group. The CF₃ analog likely has higher log k due to the hydrophobic trifluoromethyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.